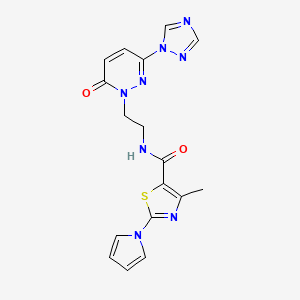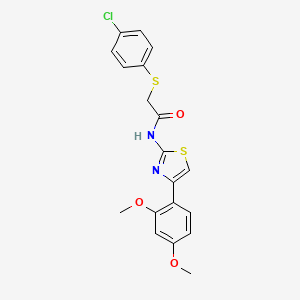![molecular formula C7H14Cl2N4 B2868467 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride CAS No. 2173638-18-9](/img/structure/B2868467.png)
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride is a synthetic organic compound that has garnered attention for its unique chemical structure and diverse applications in various fields of scientific research. This compound features a triazole ring, a pyrrolidine ring, and a methyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Commonly, triazole formation can be achieved through the reaction of a hydrazine with a suitable nitrile compound. The reaction is often conducted in the presence of a base, such as sodium or potassium hydroxide, at elevated temperatures. The addition of the pyrrolidine moiety can be carried out through nucleophilic substitution or other coupling reactions, followed by methylation.
Industrial Production Methods: : Industrial-scale production of this compound may involve multi-step synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where specific functional groups are oxidized to form new products.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, modifying the pyrrolidine or triazole rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents such as ethanol, methanol, or dichloromethane.
Conditions: : Temperature, pH, and reaction time play crucial roles in determining the outcome of these reactions.
Major Products: : Depending on the specific reaction conditions, products may include oxidized triazole derivatives, reduced pyrrolidine analogs, or substituted compounds with varied functional groups.
科学的研究の応用
Chemistry: : This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure makes it useful for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : In biological research, this compound can be used as a molecular probe to study enzyme functions, receptor interactions, and signal transduction pathways.
Medicine: : Potential therapeutic applications may include its use as a scaffold for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Industry: : The compound's stability and reactivity make it suitable for industrial applications, including the formulation of specialized chemicals and materials.
作用機序
The mechanism by which 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring may engage in hydrophobic interactions, stabilizing the compound's binding to its target. These interactions can modulate the activity of the target molecule, leading to changes in biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds: : Related compounds include other triazole derivatives, pyrrolidine-containing molecules, and methyl-substituted heterocycles.
4-Methyl-1h-1,2,4-triazole
3-[(2r)-Pyrrolidin-2-yl]-1h-1,2,4-triazole
5-Methyl-1h-1,2,4-triazole
Uniqueness: : What sets 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride apart is its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the triazole and pyrrolidine rings provides a versatile scaffold for chemical modifications and biological interactions, making it a valuable tool in various fields of research.
特性
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2868384.png)
![3-Phenyl-5-[(phenylthio)methyl]isoxazole](/img/structure/B2868385.png)
![2-(5-Fluoropyridin-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2868386.png)
![2-{6-Azaspiro[3.4]octan-7-yl}acetic acid hydrochloride](/img/structure/B2868388.png)

![1,3-dimethyl-6-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2868394.png)


![(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)
![2-amino-N-(3-methoxypropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)


